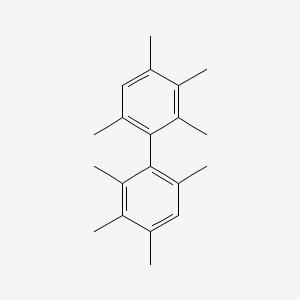
1,1'-Biphenyl, 2,2',3,3',4,4',6,6'-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of eight methyl groups attached to the biphenyl core, making it highly substituted. The molecular structure of this compound is significant in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like chlorine, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,6,6’-nonachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6-nonachloro-
Comparison: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- is unique due to its high degree of methyl substitution, which imparts distinct chemical and physical properties. Compared to its chlorinated counterparts, the octamethyl derivative is less reactive towards nucleophilic substitution but more stable under oxidative conditions. This stability makes it suitable for applications requiring robust chemical performance.
Propriétés
Numéro CAS |
6883-66-5 |
|---|---|
Formule moléculaire |
C20H26 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,2,3,5-tetramethyl-4-(2,3,4,6-tetramethylphenyl)benzene |
InChI |
InChI=1S/C20H26/c1-11-9-13(3)19(17(7)15(11)5)20-14(4)10-12(2)16(6)18(20)8/h9-10H,1-8H3 |
Clé InChI |
MKRONAYRYHSNEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C2=C(C=C(C(=C2C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


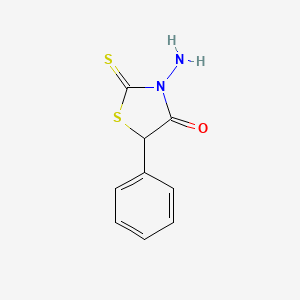
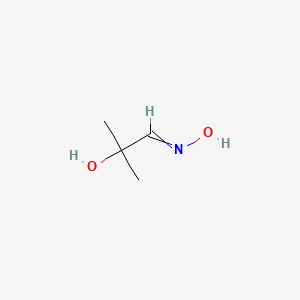

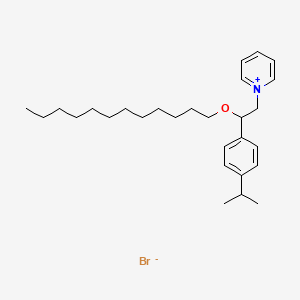
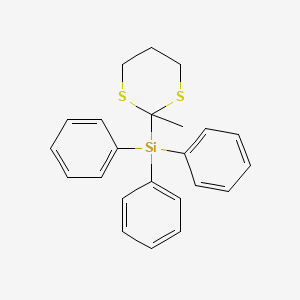
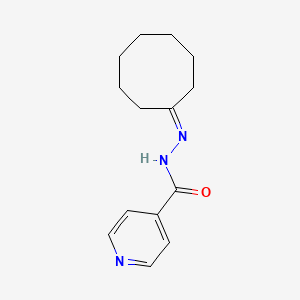

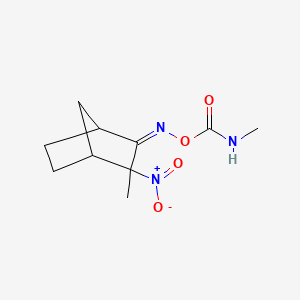
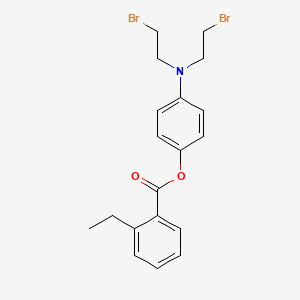


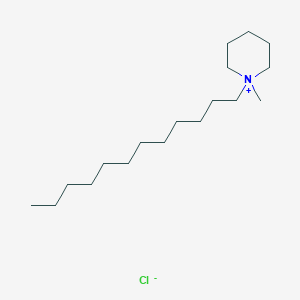
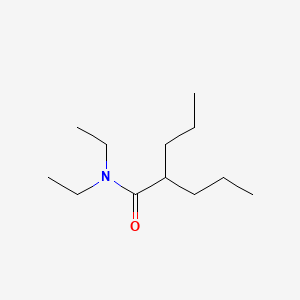
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
